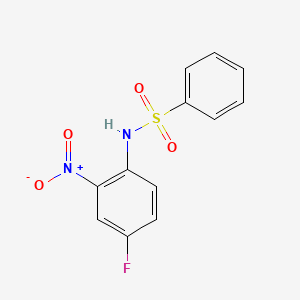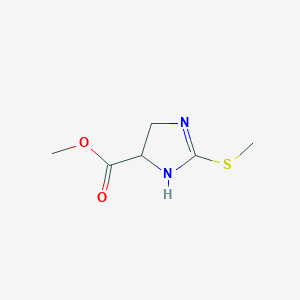
Octa-3,5-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octa-3,5-dienoic acid is an organic compound that belongs to the class of medium-chain fatty acids. These fatty acids have an aliphatic tail containing between 4 and 12 carbon atoms. This compound is characterized by the presence of two conjugated double bonds at the 3rd and 5th positions of the carbon chain, making it a dienoic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octa-3,5-dienoic acid can be achieved through various methods. One common approach involves the use of alkyne metathesis followed by hydrogenation. Another method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated diene .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of octa-3,5-diyne, followed by purification processes such as distillation and crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Octa-3,5-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated fatty acids.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as alcohols and amines are used for esterification and amidation, respectively
Major Products:
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Esters, amides
Wissenschaftliche Forschungsanwendungen
Octa-3,5-dienoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of octa-3,5-dienoic acid involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- Hexa-2,4-dienoic acid
- Octa-2,4-dienoic acid
- Deca-2,4-dienoic acid
Comparison: Octa-3,5-dienoic acid is unique due to its specific double bond positions, which confer distinct chemical reactivity and biological activity compared to other dienoic acids. For example, hexa-2,4-dienoic acid has double bonds at the 2nd and 4th positions, leading to different reactivity patterns and applications .
Eigenschaften
Molekularformel |
C8H12O2 |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
(3E,5E)-octa-3,5-dienoic acid |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h3-6H,2,7H2,1H3,(H,9,10)/b4-3+,6-5+ |
InChI-Schlüssel |
ZCGGGDCIZYIZCM-VNKDHWASSA-N |
Isomerische SMILES |
CC/C=C/C=C/CC(=O)O |
Kanonische SMILES |
CCC=CC=CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Ethyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12832245.png)

![7,7'-spirobi[3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene]](/img/structure/B12832251.png)





![1-Vinyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832308.png)



